(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene
CAS No.: 471-79-4
Cat. No.: VC18505060
Molecular Formula: C17H24
Molecular Weight: 228.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 471-79-4 |
|---|---|
| Molecular Formula | C17H24 |
| Molecular Weight | 228.37 g/mol |
| IUPAC Name | (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene |
| Standard InChI | InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1 |
| Standard InChI Key | HOJLWWVMRBERAQ-DOTOQJQBSA-N |
| Isomeric SMILES | C[C@]12CCCC([C@@H]1CCC3=CC=CC=C23)(C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC3=CC=CC=C32)C)C |
Introduction
Structural Characterization and Stereochemical Features
Core Framework and Substituent Configuration
The compound features a phenanthrene backbone—a three-ring system comprising two benzene rings fused to a central cyclohexene moiety. Partial saturation at positions 2,3,4,9,10,10a introduces conformational rigidity while retaining aromatic regions. The stereochemistry is defined by the 4aS and 10aS configurations, which dictate the spatial orientation of the methyl groups at positions 1, 1, and 4a. These substituents influence molecular packing, solubility, and reactivity.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 53649-02-8 | |
| Molecular Formula | C₁₇H₂₄ | |
| Molecular Weight | 228.37 g/mol | |
| IUPAC Name | (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene | |
| Canonical SMILES | CC1(CCCC2(C1CCC3=CC=CC=C32)C)C | |
| InChIKey | HOJLWWVMRBERAQ-DOTOQJQBSA-N |
Synthesis and Chemical Reactivity
Functionalization and Derivatives
Bromination and methoxylation at specific positions, as observed in the related compound (4aS,10aS)-6-bromo-8-isopropyl-7-methoxy-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene (CAS 84104-94-9), demonstrate the feasibility of electrophilic aromatic substitution reactions . Such modifications enhance polarity and enable applications in medicinal chemistry.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s molecular weight (228.37 g/mol) and hydrocarbon-dominated structure suggest low water solubility, consistent with logP values >5 for analogous phenanthrenes . Its density and refractive index remain uncharacterized, but comparisons to 2-butyl-1-octanol (density 0.833 g/mL) highlight the impact of alkyl substituents on bulk properties .
Spectroscopic Signatures
While specific spectral data are unavailable, the canonical SMILES and InChIKey provide insights into expected NMR and IR patterns. The aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 0.8–1.5 ppm) would dominate ¹H NMR spectra, while IR would show C-H stretching (2850–2960 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
Biological Activity and Natural Occurrence
Natural Sources
Analogous diterpenes are isolated from Cupressus sempervirens and Salvia species, suggesting this compound may occur in coniferous resins or Lamiaceae family plants . Its biosynthesis likely involves cyclization of geranylgeranyl pyrophosphate, a common terpene precursor.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
Applications and Industrial Relevance
Pharmaceutical Research
The compound’s rigid framework makes it a candidate for drug design, particularly in targeting steroid receptors or lipid-associated enzymes. Derivatives with polar groups (e.g., bromo, methoxy) could improve binding affinity .
Material Science
As a hydrophobic scaffold, it may serve as a building block for liquid crystals or polymer additives. Its stability under thermal stress warrants exploration in high-performance materials .
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